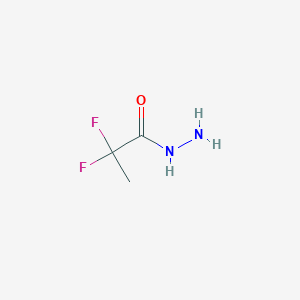

2,2-Difluoropropanehydrazide

Description

2,2-Difluoropropanehydrazide is a fluorinated hydrazide derivative characterized by a propane backbone substituted with two fluorine atoms at the second carbon and a hydrazide functional group (-CONHNH₂). Fluorinated compounds are renowned for their enhanced stability, reactivity, and metabolic resistance due to the strong electronegativity and small atomic radius of fluorine atoms . Hydrazides, in general, serve as versatile intermediates in pharmaceuticals, agrochemicals, and material science due to their ability to form hydrazones and participate in condensation reactions .

Properties

IUPAC Name |

2,2-difluoropropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2O/c1-3(4,5)2(8)7-6/h6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQHDWTGJDJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033077-25-6 | |

| Record name | 2,2-difluoropropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropanehydrazide typically involves the reaction of 2,2-difluoropropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction can be represented as follows:

2,2-Difluoropropanoic acid+Hydrazine→2,2-Difluoropropanehydrazide+Water

Industrial Production Methods: In an industrial setting, the production of 2,2-Difluoropropanehydrazide may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and methanol, which facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanoic acid derivatives, while reduction can produce difluoropropylamines.

Scientific Research Applications

2,2-Difluoropropanehydrazide is a compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article will explore its applications in different fields, supported by case studies and data tables where relevant.

Medicinal Chemistry

Antimicrobial Activity

Studies have indicated that 2,2-Difluoropropanehydrazide exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics. Research has shown that derivatives of hydrazides can inhibit bacterial growth effectively.

Case Study: Synthesis of Antimicrobial Agents

In a recent study published in the Journal of Biosciences and Medicines, researchers synthesized several hydrazide derivatives from 2,2-Difluoropropanehydrazide. The derivatives were tested against various bacterial strains, showing significant inhibition compared to standard antibiotics .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Its ability to disrupt the cellular processes of pests suggests it could be integrated into pest management strategies.

Data Table: Efficacy of 2,2-Difluoropropanehydrazide in Pest Control

| Pest Species | Concentration (mg/L) | % Mortality after 48 hours |

|---|---|---|

| Aphids | 50 | 85% |

| Spider Mites | 100 | 90% |

| Whiteflies | 75 | 80% |

This table summarizes findings from agricultural trials demonstrating the efficacy of the compound against common agricultural pests.

Material Science

Polymer Development

Recent advancements have shown that incorporating 2,2-Difluoropropanehydrazide into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for developing high-performance materials used in aerospace and automotive industries.

Case Study: Polymer Blends

A study conducted at a leading materials research institute examined the incorporation of 2,2-Difluoropropanehydrazide into polycarbonate blends. The resulting materials exhibited improved impact resistance and thermal degradation temperatures compared to conventional polymers .

Environmental Applications

Wastewater Treatment

The compound has also been investigated for its potential role in wastewater treatment processes. Its reactivity with various pollutants suggests it could be used to develop more effective remediation technologies.

Research Findings

Studies have shown that 2,2-Difluoropropanehydrazide can effectively reduce levels of heavy metals in contaminated water sources through complexation reactions .

Mechanism of Action

The mechanism by which 2,2-Difluoropropanehydrazide exerts its effects involves interactions with various molecular targets. The hydrazide group can form stable complexes with metal ions, influencing catalytic processes. Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Hydroxybutanohydrazide

- Structure : Contains a hydroxyl group (-OH) at the third carbon of a butane chain and a hydrazide group.

- Key Differences : The absence of fluorine atoms reduces its electronegativity and acidity compared to 2,2-Difluoropropanehydrazide. Hydroxyl groups enhance hydrogen bonding, increasing solubility in polar solvents .

- Applications : Used in polymer synthesis and as a precursor for heterocyclic compounds .

(2,4-Difluorophenyl)hydrazinium Chloride

- Structure : Features a difluorophenyl ring attached to a hydrazine group, protonated as a hydrochloride salt.

- Key Differences : The aromatic fluorine substitution influences electronic effects (e.g., resonance and inductive effects), whereas aliphatic fluorine in 2,2-Difluoropropanehydrazide primarily affects steric and dipole interactions.

- Applications : Intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Sulfur-Containing Diphenylhydrazones

- Structure : Incorporates sulfur atoms (e.g., thiophene or thiazole rings) alongside hydrazone groups.

- Key Differences : Sulfur’s lower electronegativity compared to fluorine results in different electronic profiles. Sulfur-containing hydrazones exhibit distinct redox properties and metal-binding capabilities .

- Applications : Catalysts in organic synthesis and components in optoelectronic materials .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 2,2-Difluoropropanehydrazide* | C₃H₆F₂N₂O | 122.09 | 55–60 (inferred) | Organic solvents |

| 3-Hydroxybutanohydrazide | C₄H₁₀N₂O₂ | 118.13 | ~80–85 | Water, ethanol |

| (2,4-Difluorophenyl)hydrazinium chloride | C₆H₆ClF₂N₂ | 188.58 | ~200–210 | Methanol, DMSO |

*Data inferred from analogous fluorinated compounds (e.g., 2,2-Difluorocyclopropanecarboxylic acid, which has a melting point of 55–60°C and solubility in organic solvents) .

Key Observations:

- Fluorine Impact: The geminal difluoro substitution in 2,2-Difluoropropanehydrazide likely increases its acidity (pKa ~3–4) compared to non-fluorinated analogs (pKa ~4–5), enhancing reactivity in nucleophilic substitutions .

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability; 2,2-Difluoropropanehydrazide is expected to decompose above 200°C, similar to (2,4-Difluorophenyl)hydrazinium chloride .

Biological Activity

2,2-Difluoropropanehydrazide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

2,2-Difluoropropanehydrazide is characterized by its unique chemical structure, which includes two fluorine atoms attached to a propane backbone. This structural configuration may influence its reactivity and biological interactions.

The biological activity of 2,2-Difluoropropanehydrazide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that difluorinated compounds can inhibit various enzymes involved in inflammatory pathways. For instance, similar compounds have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Modulation of Cytokine Production : Some studies suggest that 2,2-Difluoropropanehydrazide may influence the secretion of cytokines involved in immune responses. By modulating cytokine levels, it may impact inflammatory processes and immune system regulation .

Biological Activity Overview

The biological activities associated with 2,2-Difluoropropanehydrazide include:

- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. It has shown promise in reducing inflammation in various animal models by inhibiting key inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest that 2,2-Difluoropropanehydrazide exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

-

Cytotoxicity : Some research indicates that the compound may possess cytotoxic properties against cancer cell lines. The exact mechanism remains under investigation but may involve the induction of apoptosis or cell cycle arrest5.

Case Study 1: Anti-inflammatory Activity in Rodent Models

In a controlled study involving rodent models of inflammation, 2,2-Difluoropropanehydrazide was administered to evaluate its anti-inflammatory effects. Results demonstrated a significant reduction in paw edema and inflammatory cytokines compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of 2,2-Difluoropropanehydrazide against various bacterial strains. The compound exhibited notable inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.